molecular formula C11H14O3 B13592724 3-(3,4-Dimethylphenyl)-3-hydroxypropanoic acid

3-(3,4-Dimethylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13592724
M. Wt: 194.23 g/mol
InChI Key: UBXGRLUPRJNVQJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-3-hydroxypropanoic acid is an organic compound with a molecular structure that includes a hydroxy group attached to a propanoic acid chain, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydrolysis to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Electrophilic Substitution: Nitric acid for nitration, halogens for halogenation

Major Products

    Oxidation: 3-(3,4-Dimethylphenyl)-3-oxopropanoic acid

    Reduction: 3-(3,4-Dimethylphenyl)-3-hydroxypropanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-(3,4-Dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-3-oxopropanoic acid
  • 3-(3,4-Dimethylphenyl)-3-hydroxypropanol
  • 3-(3,4-Dimethylphenyl)propanoic acid

Uniqueness

3-(3,4-Dimethylphenyl)-3-hydroxypropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H14O3/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)

InChI Key

UBXGRLUPRJNVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)O)C

Origin of Product

United States

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